molecular formula C25H23N3O3 B10879048 3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol

3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol

Cat. No.: B10879048
M. Wt: 413.5 g/mol
InChI Key: UVQQBFRGEYBOEJ-UHFFFAOYSA-N
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Description

3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol is a complex organic compound belonging to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzochromene core fused with a pyrimidine ring, an imino group, and a methoxyphenyl substituent, making it a highly functionalized molecule with significant synthetic and biological interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-amino-4H-chromene derivatives with appropriate aldehydes and isocyanides under microwave irradiation, which facilitates the formation of the chromeno[2,3-d]pyrimidine core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for condensation reactions, continuous flow systems for efficient heat transfer, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert imino groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the chromene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, 3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol exhibits significant bioactivity. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxyphenyl group enhances its binding affinity to hydrophobic pockets within proteins, while the chromeno[2,3-d]pyrimidine core provides structural stability and specificity .

Comparison with Similar Compounds

Similar Compounds

    Chromeno[2,3-d]pyrimidines: These compounds share the same core structure but may differ in substituents, affecting their biological activity and applications.

    Benzochromenes: Similar in structure but lack the pyrimidine ring, leading to different chemical properties and reactivity.

    Pyrimidine Derivatives: These compounds have a pyrimidine core but may not include the chromene moiety, resulting in varied biological activities.

Uniqueness

3-[11-Imino-12-(2-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-D]pyrimidin-10(12H)-YL]-1-propanol is unique due to its combination of functional groups and fused ring systems, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C25H23N3O3

Molecular Weight

413.5 g/mol

IUPAC Name

3-[16-imino-18-(2-methoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-15-yl]propan-1-ol

InChI

InChI=1S/C25H23N3O3/c1-30-19-10-5-4-9-18(19)22-21-17-8-3-2-7-16(17)11-12-20(21)31-25-23(22)24(26)28(15-27-25)13-6-14-29/h2-5,7-12,15,22,26,29H,6,13-14H2,1H3

InChI Key

UVQQBFRGEYBOEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(C=CC4=CC=CC=C43)OC5=C2C(=N)N(C=N5)CCCO

Origin of Product

United States

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